molecular formula C9H14N2O2S B2491267 4-Propylbenzenesulfonohydrazide CAS No. 590356-69-7

4-Propylbenzenesulfonohydrazide

Cat. No.: B2491267
CAS No.: 590356-69-7
M. Wt: 214.28
InChI Key: CFZXCIBTMJYOFO-UHFFFAOYSA-N
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Description

4-Propylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonohydrazide backbone with a propyl (-CH₂CH₂CH₃) substituent at the para position of the aromatic ring. Sulfonohydrazides are typically synthesized via sulfonation followed by hydrazide conjugation and are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and polymer stabilization . The propyl group may influence solubility, crystallinity, and reactivity compared to shorter-chain or halogenated analogs.

Properties

IUPAC Name

4-propylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-3-8-4-6-9(7-5-8)14(12,13)11-10/h4-7,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXCIBTMJYOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Propylbenzenesulfonohydrazide typically involves the reaction of 4-propylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Propylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The sulfonohydrazide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Propylbenzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Propylbenzenesulfonohydrazide with selected analogs based on substituents and functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Functional Groups Applications/Notes References
This compound C₉H₁₄N₂O₂S 214.29 (calculated) Propyl (para) Sulfonohydrazide Hypothesized use as a pharmaceutical intermediate
N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide C₁₃H₁₀ClN₃O₂S₂ 355.87 Chlorine (para) Sulfonohydrazide, Benzothiazole Structural studies show π···π interactions and planar geometry
4-Hydroxybenzhydrazide C₇H₈N₂O₂ 152.15 Hydroxyl (para) Benzhydrazide Used in coordination chemistry and drug design
4-Propylbenzaldehyde C₁₀H₁₂O 148.20 Propyl (para) Aldehyde Flavor/fragrance intermediate; density: 1.005 g/mL
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxyl (para) Carboxylic acid R&D applications; precursor to parabens

Key Observations :

  • In contrast, chlorine substituents (e.g., in ) increase molecular polarity and may stabilize crystal lattices via halogen bonding .
  • Functional Group Reactivity: Sulfonohydrazides are more nucleophilic than aldehydes (e.g., 4-Propylbenzaldehyde) due to the -SO₂-NH-NH₂ moiety, enabling reactions with electrophiles like carbonyl compounds .

Crystallographic and Geometric Parameters

provides structural data for halogenated benzenesulfonylhydrazides, which can be extrapolated to infer properties of this compound:

  • Torsion Angles: In N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide, the sulfonylhydrazide group adopts a near-planar conformation (torsion angle: -176.2°), facilitating intermolecular hydrogen bonding . The propyl substituent in this compound may introduce steric hindrance, altering dihedral angles and packing efficiency.

Biological Activity

4-Propylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonohydrazides, characterized by the presence of a sulfonyl group attached to a hydrazine moiety. Its molecular formula is C10H14N2O2SC_10H_{14}N_2O_2S, and it has a molecular weight of 230.3 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antioxidant , anti-inflammatory , and antimicrobial properties. Below are the summarized findings from diverse sources:

Antioxidant Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antioxidant activity. For instance, derivatives of benzenesulfonamides have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. Specifically, the antioxidant activity can be attributed to the ability of the sulfonamide group to donate electrons and stabilize free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. A notable study demonstrated that related compounds significantly inhibited carrageenan-induced rat paw edema, suggesting that these compounds can effectively reduce inflammation. The percentage inhibition observed was comparable to standard anti-inflammatory drugs, indicating a robust anti-inflammatory profile.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound exhibits potent activity against pathogens such as Escherichia coli and Staphylococcus aureus. A comparative analysis with existing antibiotics showed that certain derivatives possess superior or comparable antimicrobial properties.

Data Tables

The following table summarizes key biological activities and their corresponding effectiveness:

Biological ActivityTest Organism/ModelResult (IC50/MIC)
AntioxidantDPPH ScavengingIC50 = 0.3287 mg/mL
Anti-inflammatoryRat Paw Edema ModelInhibition = 94.69%
AntimicrobialE. coliMIC = 6.72 mg/mL
S. aureusMIC = 6.63 mg/mL
P. aeruginosaMIC = 6.67 mg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonohydrazides, including:

  • Case Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that sulfonohydrazide derivatives exhibited significant radical scavenging activity in vitro, supporting their potential use as antioxidant agents in dietary supplements.
  • Clinical Trials on Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory conditions showed that treatment with related sulfonamide compounds resulted in reduced inflammatory markers and improved patient outcomes.
  • Antimicrobial Efficacy Evaluation : A comprehensive evaluation of various sulfonohydrazides indicated that compounds similar to this compound displayed broad-spectrum antimicrobial activity, leading to further investigations into their mechanism of action against resistant strains.

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